Product packaging for 3,5-Dimethylbenzyl chloride(Cat. No.:CAS No. 2745-54-2)

3,5-Dimethylbenzyl chloride

Cat. No.: B1345647
CAS No.: 2745-54-2
M. Wt: 154.63 g/mol
InChI Key: FYNVRRYQTHUESZ-UHFFFAOYSA-N
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Description

3,5-Dimethylbenzyl chloride (CAS 2745-54-2) is an organic compound with the molecular formula C9H11Cl and an average molecular mass of 154.637 Da . It is a chloromethyl-benzene derivative that serves as a versatile building block in organic synthesis and chemical research. Researchers have utilized this compound in kinetic studies to investigate the solvolysis mechanisms of substituted benzyl chlorides in aqueous ethanol, providing insights into nucleophilic substitution reaction pathways . As a benzyl chloride derivative, it is expected to be reactive in various synthesis processes, including alkylation and ether formation. This product is intended for use in a controlled laboratory setting by qualified professionals. For Research Use Only (RUO). Not for diagnostic, therapeutic, or personal use. Handle with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11Cl B1345647 3,5-Dimethylbenzyl chloride CAS No. 2745-54-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(chloromethyl)-3,5-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Cl/c1-7-3-8(2)5-9(4-7)6-10/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYNVRRYQTHUESZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)CCl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40181867
Record name 1-Chloromethyl-3,5-dimethylbenzene
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Molecular Weight

154.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2745-54-2
Record name 3,5-Dimethylbenzyl chloride
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URL https://commonchemistry.cas.org/detail?cas_rn=2745-54-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloromethyl-3,5-dimethylbenzene
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Chloromethyl-3,5-dimethylbenzene
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Synthetic Methodologies for 3,5 Dimethylbenzyl Chloride

Direct Halogenation Strategies

Direct halogenation methods represent a fundamental approach to the synthesis of benzyl (B1604629) chlorides, including 3,5-dimethylbenzyl chloride. These strategies typically involve the chlorination of the corresponding xylene derivative or the chloromethylation of an aromatic ring.

Chlorination of Xylene Derivatives, including formation as a byproduct

The direct chlorination of xylene isomers is a common industrial method for producing benzyl chloride derivatives. While the primary product of the chlorination of m-xylene (B151644) is a mixture of 2,4-dimethylbenzyl chloride and 2,6-dimethylbenzyl chloride, the formation of other isomers as byproducts can occur depending on the reaction conditions. For instance, the chlorination of p-xylene (B151628) primarily yields 2,5-dimethylbenzyl chloride. sciencemadness.org The reaction is typically carried out by bubbling chlorine gas through the xylene in the presence of a radical initiator, such as UV light, or a Lewis acid catalyst.

The free-radical chlorination of alkanes and alkylbenzenes proceeds via a chain mechanism involving initiation, propagation, and termination steps. aakash.ac.insavemyexams.com In the case of xylene, the benzylic hydrogens are preferentially abstracted by chlorine radicals due to the resonance stabilization of the resulting benzyl radical. aakash.ac.in However, the reaction can be difficult to control, often leading to a mixture of mono-, di-, and trichlorinated products, as well as ring-chlorinated byproducts. mdpi.com

A direct synthesis of 1-(chloromethyl)-3,5-dimethylbenzene has been reported from (3,5-dimethylphenyl)methanol (B1584064) using thionyl chloride. researchgate.net This method offers a more direct route to the desired product, avoiding the complexities of controlling selectivity in direct chlorination of the hydrocarbon.

Mechanistic Considerations in Chloromethylation Reactions

Chloromethylation, specifically the Blanc chloromethylation, is a versatile method for introducing a chloromethyl group onto an aromatic ring. alfa-chemistry.comwikipedia.org The reaction involves treating the aromatic substrate, in this case, m-xylene, with formaldehyde (B43269) and hydrogen chloride in the presence of a Lewis acid catalyst, such as zinc chloride. wikipedia.org

The mechanism of the Blanc chloromethylation is akin to a Friedel-Crafts alkylation. alfa-chemistry.com Under acidic conditions, formaldehyde is protonated to form a highly electrophilic species, likely a hydroxymethyl cation or a related oxonium ion. wikipedia.org This electrophile then attacks the aromatic ring of m-xylene, leading to the formation of a benzyl alcohol intermediate after deprotonation to restore aromaticity. The resulting benzyl alcohol is subsequently converted to the corresponding benzyl chloride by reaction with hydrogen chloride. wikipedia.org The electrophilic species can also be a (chloromethyl)oxonium cation or a chlorocarbenium cation in the presence of zinc chloride. wikipedia.org

The regioselectivity of the chloromethylation of m-xylene is influenced by the directing effects of the two methyl groups, which are ortho- and para-directing. This typically leads to the formation of 2,4- and 2,6-dimethylbenzyl chloride. The formation of this compound via this method would require starting with a different precursor or a different substitution pattern.

Catalytic Approaches to Benzyl Chloride Formation

To enhance the efficiency and selectivity of benzyl chloride synthesis, various catalytic systems have been developed. These include micellar and phase transfer catalysis, which offer advantages in terms of reaction rates, yields, and milder reaction conditions.

Micellar Catalytic Systems for Benzyl Halide Synthesis

Micellar catalysis utilizes surfactants to create nanoreactors in aqueous media, thereby facilitating reactions between hydrophobic organic substrates and water-soluble reagents. rsc.orgnih.gov In the context of benzyl halide synthesis, a study has demonstrated the successful chloromethylation of o-xylene (B151617) in a cetyltrimethylammonium bromide (CTAB) micellar catalytic system. researchgate.net The use of micelles can enhance the local concentration of reactants and stabilize reactive intermediates, leading to improved reaction rates and yields. nih.gov While this specific example focuses on o-xylene, the principle can be extended to other xylene isomers, suggesting a potential route for the synthesis of this compound under micellar conditions.

The general principle involves the solubilization of the hydrophobic aromatic hydrocarbon within the core of the micelles, where it can react with the chloromethylating agent present in the aqueous phase or at the micelle-water interface. acs.org This approach can also protect water-sensitive intermediates, such as acyl chlorides, from hydrolysis. acs.org

Phase Transfer Catalysis in Benzyl Halide Preparation

Phase transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. wikipedia.orgcrdeepjournal.orgslideshare.net A phase transfer catalyst, often a quaternary ammonium (B1175870) salt, facilitates the transfer of a reactant from the aqueous phase to the organic phase where the reaction occurs. biomedres.ussciencemadness.org

The chloromethylation of m-xylene has been successfully achieved using quaternary ammonium salts as phase transfer catalysts. iosrjournals.org In this system, the chloromethylation of m-xylene with paraformaldehyde and hydrochloric acid was carried out in the presence of a quaternary ammonium salt, leading to high yields of mono- and di-chloromethylated products. iosrjournals.org The catalyst forms an ion pair with the reactive species in the aqueous phase, allowing it to be transported into the organic phase containing the m-xylene. slideshare.netbiomedres.us This method offers advantages such as the use of simple and inexpensive reagents and lower energy consumption compared to classical techniques. iosrjournals.org

Table 1: Effect of Phase Transfer Catalyst on m-Xylene Chloromethylation This is an interactive table. You can sort and filter the data.

Catalyst Molar Ratio [CH2O]/[m-xylene] Temperature (°C) Time (min) Product Yield

Advanced Synthetic Protocols for this compound

Recent advancements in synthetic chemistry have led to the development of novel and more efficient methods for benzylic chlorination, which could be applied to the synthesis of this compound.

One such advanced method involves the use of visible light-driven, metal-free synthesis for the chlorination of alkylaromatic hydrocarbons. mdpi.com This approach often utilizes a photocatalyst and a safe chlorine source like N-chlorosuccinimide to achieve benzylic C-H bond chlorination under mild conditions. organic-chemistry.org

Another promising strategy is the copper-catalyzed site-selective benzylic chlorination. nih.gov This method employs a copper(I) catalyst with an N-fluorobenzenesulfonimide oxidant and a chloride source, demonstrating high selectivity for the benzylic position. nih.gov This technique offers a pathway to benzylic chlorides from the corresponding alkyl arenes with good functional group tolerance. nih.gov

Furthermore, the use of trichloroisocyanuric acid (TCCA) in combination with a radical initiator like N-hydroxyphthalimide (NHPI) provides a controlled method for the monochlorination of benzylic hydrocarbons. researchgate.net This system has been shown to be effective for arenes carrying both electron-withdrawing and weakly electron-donating groups. researchgate.net

These advanced protocols offer potential advantages over traditional methods, including higher selectivity, milder reaction conditions, and the use of less hazardous reagents, paving the way for more sustainable and efficient syntheses of this compound.

Reactivity and Reaction Mechanisms of 3,5 Dimethylbenzyl Chloride

Carbon-Heteroatom Bond Formation Reactions

3,5-Dimethylbenzyl chloride is a versatile reagent in organic synthesis, readily participating in reactions that form new bonds between its benzylic carbon and various heteroatoms. These transformations are fundamental in constructing more complex molecular architectures.

The reaction of this compound with an azide (B81097) source, typically sodium azide (NaN₃), is a straightforward and efficient method for the synthesis of 3,5-dimethylbenzyl azide. This nucleophilic substitution reaction proceeds via an Sₙ2 mechanism, where the azide anion displaces the chloride ion.

A representative procedure involves treating 3,5-dimethylbenzyl bromide (a related halide) with sodium azide in a solvent mixture like acetone (B3395972) and water, which results in a high yield of the corresponding benzyl (B1604629) azide. rsc.org For instance, the reaction of 3,5-dimethylbenzyl bromide with 1.5 equivalents of sodium azide in acetone/water at room temperature overnight afforded 3,5-dimethylbenzyl azide in 90% yield. rsc.org Similarly, 3,5-di(trichlorovinyl)benzyl bromide reacts with sodium azide in refluxing ethanol (B145695) to produce 3,5-di(trichlorovinyl)benzyl azide. prepchem.com One-pot procedures have also been developed where the benzyl azide is generated in situ from the corresponding benzyl bromide and sodium azide, and then immediately used in a subsequent reaction, such as a copper-catalyzed cycloaddition with an alkyne. nih.gov

The formation of benzyl azides is a key step in the synthesis of various nitrogen-containing compounds, including 1,2,3-triazoles, which are important structural motifs in medicinal chemistry and materials science. nih.govorgsyn.org The conversion of benzylic alcohols to azides can also be achieved in a one-pot process via mesylation followed by in situ azidation.

Table 1: Synthesis of Benzyl Azides from Benzyl Halides
Starting MaterialReagentSolventConditionsProductYieldReference
3,5-Dimethylbenzyl bromideNaN₃ (1.5 equiv)Acetone/WaterRoom Temperature, overnight3,5-Dimethylbenzyl azide90% rsc.org
3,5-Di(trichlorovinyl)benzyl bromideNaN₃EthanolReflux, 1.5 hours3,5-Di(trichlorovinyl)benzyl azideNot specified prepchem.com
Benzyl bromideNaN₃Not specifiedIn situ generationBenzyl azideUsed directly nih.gov

This compound is an effective alkylating agent for a variety of nitrogen-containing heterocyclic compounds. This N-alkylation reaction is a common method for introducing the 3,5-dimethylbenzyl group onto a nitrogen atom within a heterocyclic ring system, leading to the formation of N-substituted derivatives. These reactions typically proceed through a nucleophilic substitution mechanism.

For example, the methylation and benzylation of 5(6)-nitrobenzimidazoles have been studied, where a mixture of 1,5- and 1,6-isomers is typically obtained. ias.ac.in The reaction of imidazoles with alkyl halides is a standard method for the quaternization of the nitrogen atom. wjpsonline.com The solid-liquid phase alkylation of various five-membered N-heterocycles, including carbazole, imidazole, and benzimidazole (B57391), has been shown to be an efficient method for preparing N-alkylated products. researchgate.net An eco-friendly N-alkylation process for N-, O-, and/or S-containing heterocyclic compounds has been developed using propylene (B89431) carbonate as both the reagent and solvent, avoiding the need for genotoxic alkyl halides. nih.gov

Quaternization is a process where a tertiary amine reacts with an alkylating agent, such as this compound, to form a quaternary ammonium (B1175870) salt. These compounds have a positively charged nitrogen atom bonded to four organic groups and are widely used as surfactants, disinfectants, and phase-transfer catalysts. jcu.czgoogle.comsemanticscholar.org

Table 2: Quaternization Reactions with Benzyl Chloride Derivatives
AmineAlkylating AgentSolventProduct TypeReference
N,N-dimethylalkylamines (C8-C16)Benzyl chlorideNot specifiedBenzalkonium chlorides researchgate.net
N,N-dimethylanilineBenzyl chlorideAcetoneN-Benzyl-N,N-dimethylanilinium chloride semanticscholar.org
n-AlkyldimethylamineBenzyl halideButanoneQuaternary ammonium halide jcu.cz

Carbon-Carbon Bond Formation Reactions

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis. This compound can participate in several important C-C bond-forming reactions, enabling the construction of more elaborate carbon skeletons.

The Friedel-Crafts alkylation is a classic method for attaching an alkyl group to an aromatic ring. unizin.orglumenlearning.com In this electrophilic aromatic substitution reaction, this compound can act as the alkylating agent in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). unizin.orgdaneshyari.com The catalyst assists in the formation of a benzyl carbocation, which is then attacked by the electron-rich aromatic ring.

The benzylation of benzene (B151609) with benzyl chloride to form diphenylmethane (B89790) has been studied using various transition metal chlorides supported on mesoporous SBA-15 as catalysts. daneshyari.com It has also been found that benzyl chlorides can react directly with electron-rich arenes under promoter-free and additive-free conditions. researchgate.net However, Friedel-Crafts alkylations can be prone to limitations such as polyalkylation and carbocation rearrangements. lumenlearning.com

While this compound itself may not be the direct substrate in all transition metal-catalyzed cross-coupling reactions, it serves as a precursor to organometallic reagents that are. A key example is the formation of a Grignard reagent, 3,5-dimethylbenzylmagnesium chloride, by reacting this compound with magnesium metal. This Grignard reagent can then participate in reactions like the Kumada coupling.

The Kumada coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between an organomagnesium reagent (Grignard reagent) and an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This reaction is notable for being one of the first catalytic cross-coupling methods developed. wikipedia.org The scope of the Kumada coupling is broad, encompassing the coupling of aryl, vinyl, and alkyl groups. wikipedia.org The reaction is advantageous as it allows for the direct use of Grignard reagents, which are readily prepared. organic-chemistry.org The mechanism of nickel-catalyzed Kumada couplings can be complex, and in some cases, may involve the formation of an octadienyl nickel complex when dienes are used as additives. wikipedia.org

Table 3: Overview of Kumada Coupling Reaction
ComponentDescriptionReference
Organometallic ReagentGrignard reagent (R-MgX) wikipedia.orgorganic-chemistry.org
Organic HalideAryl, vinyl, or alkyl halide (R'-X) wikipedia.org
CatalystNickel or Palladium complexes wikipedia.org
ProductCoupled product (R-R') wikipedia.org

Cross-Dehydrogenative Coupling Involving the 3,5-Dimethylbenzyl Moiety

Cross-dehydrogenative coupling (CDC) represents a powerful strategy in organic synthesis, enabling the formation of carbon-carbon or carbon-heteroatom bonds by combining two different C-H bonds under oxidative conditions. This approach is highly atom-economical as it avoids the pre-functionalization of substrates typically required in traditional cross-coupling reactions. beilstein-journals.org While the direct participation of this compound in documented CDC reactions is not extensively reported, the reactivity of the analogous 3,5-dimethylbenzyl moiety from precursors like 3,5-dimethylbenzyl alcohol provides insight into its potential behavior.

For instance, radical condensation reactions involving benzylic alcohols, which can form benzylic radical intermediates similar to those derived from this compound, have been successfully developed. nih.govresearchgate.net In these transformations, a benzylic C-H bond is effectively coupled with another C-H bond, such as that in an acetamide, to form a new C-C bond with water as the only byproduct. nih.gov The mechanism is believed to proceed through a radical pathway, where a benzylic radical is generated and subsequently engages in the coupling process. researchgate.net Given the stability of the 3,5-dimethylbenzyl radical, it is plausible that this compound could serve as a substrate in analogous CDC reactions designed to form C-C, C-N, or C-O bonds.

Radical Mechanistic Pathways in Benzyl Chloride Transformations

The chemistry of this compound is significantly influenced by its ability to form a stabilized benzylic radical. The cleavage of the C-Cl bond can generate a 3,5-dimethylbenzyl radical, which is stabilized by resonance delocalization of the unpaired electron across the aromatic ring. This inherent stability makes radical-mediated transformations a key aspect of its reactivity.

Recent advancements in photoredox and zirconocene (B1252598) catalysis have enabled the reductive homocoupling of various benzyl chlorides. chemrxiv.orgnih.gov These methods facilitate the cleavage of the C-Cl bond under mild conditions to produce stabilized benzyl radicals. Once formed, these radicals can couple to form a new C(sp³)–C(sp³) bond, yielding bibenzyl derivatives. nih.gov Although not specifically detailed for the 3,5-dimethyl substituted variant, the broad applicability of this methodology suggests its potential for the homocoupling of this compound.

Furthermore, experimental and theoretical studies on the oligomerization of 3,5-dimethylbenzyl alcohol, promoted by montmorillonite (B579905) clay, have confirmed the formation of radical cation intermediates of the 3,5-dimethylbenzyl moiety. nih.gov This research underscores the accessibility of radical pathways for this particular chemical structure. nih.gov

Initiation and Propagation of Radical Species

Radical reactions typically proceed via a chain mechanism involving three main stages: initiation, propagation, and termination. youtube.comlumenlearning.com

Initiation: This is the initial step where the radical species are generated. chemistrysteps.com For this compound, initiation can be achieved through homolytic cleavage of the carbon-chlorine bond. This process requires an input of energy, typically in the form of heat or ultraviolet (UV) light, to overcome the bond dissociation energy. uci.edu The result is the formation of a 3,5-dimethylbenzyl radical and a chlorine radical, marking a net increase in the number of free radicals in the system. masterorganicchemistry.com

Reaction: C₆H₃(CH₃)₂CH₂Cl + Energy (hν or Δ) → C₆H₃(CH₃)₂CH₂• + Cl•

Propagation: In this stage, the radicals generated during initiation react with stable molecules to form new products and regenerate other radicals, thus continuing the chain reaction. lumenlearning.com There is no net change in the number of radicals during propagation. youtube.commasterorganicchemistry.com A propagation sequence for a hypothetical reaction involving this compound could involve the following steps:

The newly formed 3,5-dimethylbenzyl radical reacts with another molecule, for example, abstracting a hydrogen atom from a substrate (R-H) to form 3,5-dimethyltoluene and a new radical (R•).

Alternatively, a chlorine radical could abstract a hydrogen atom from a suitable substrate to produce hydrogen chloride (HCl) and a new radical intermediate, which continues the chain.

The specific propagation steps are dependent on the other reactants present in the system.

Autocatalytic Processes in Benzyl Chloride Reactions

Autocatalysis is a phenomenon where a product of a reaction acts as a catalyst for that same reaction. This results in a characteristic kinetic profile where the reaction rate increases over time as the concentration of the catalytic product builds up.

While specific instances of autocatalysis in reactions of this compound are not well-documented in the literature, the potential for such a mechanism exists. For example, in certain reaction environments, the hydrogen chloride (HCl) produced as a byproduct during substitution or elimination reactions involving benzyl chlorides could potentially catalyze the initial heterolytic cleavage of the C-Cl bond. This would generate a benzylic carbocation, accelerating the reaction rate. Though this describes an ionic pathway, it illustrates the principle.

Applications of 3,5 Dimethylbenzyl Chloride in Advanced Organic Synthesis

Key Building Block for Complex Molecular Architectures

The strategic placement of the methyl groups in 3,5-dimethylbenzyl chloride provides steric and electronic properties that are leveraged by synthetic chemists to construct intricate molecular frameworks. These frameworks form the core of various biologically active compounds and functional materials.

Construction of Triazine Derivatives

Triazine-based compounds are known for their broad spectrum of biological activities, including antimicrobial and anticancer properties. nih.govresearchgate.net The synthesis of novel 1,3,5-triazine (B166579) derivatives often involves the sequential substitution of chlorine atoms on a cyanuric chloride core with various nucleophiles. nih.gov 3,5-Dimethylbenzylamine, which can be prepared from this compound, can serve as a key amine component in the construction of these derivatives. The incorporation of the 3,5-dimethylbenzyl moiety can enhance the lipophilicity and steric bulk of the resulting triazine compounds, potentially influencing their interaction with biological targets. nih.gov The design and synthesis of such hybrid molecules, combining the triazine core with the 3,5-dimethylbenzyl group, represent a strategy for the development of new therapeutic agents. researchgate.net

Preparation of Substituted Chromenones

Chromenones, also known as chromones, are a class of oxygen-containing heterocyclic compounds that are widely distributed in nature and exhibit a range of biological activities, including anti-inflammatory and insecticidal properties. scispace.comresearchgate.net The synthesis of substituted chromenones can be achieved through various methods, often involving the condensation of a substituted phenol (B47542) with a β-ketoester or a related synthon. While direct use of this compound in the primary synthesis of the chromone (B188151) ring is less common, it can be employed to introduce the 3,5-dimethylbenzyl group as a substituent on the chromone scaffold. For example, O-alkylation of a hydroxychromone with this compound would yield a benzyloxy-substituted chromone, potentially altering its biological profile.

Synthesis of Ferrocene (B1249389) Derivatives Incorporating the 3,5-Dimethylbenzyl Group

Ferrocene, a sandwich compound consisting of two cyclopentadienyl (B1206354) rings bound to an iron atom, and its derivatives have garnered significant interest due to their unique electrochemical properties and applications in materials science and catalysis. researchgate.netmagritek.com The functionalization of the cyclopentadienyl ligands is a key aspect of ferrocene chemistry. researchgate.net Research has demonstrated the successful synthesis of tri- and tetra-substituted ferrocene 1,1′-diamines using the 3,5-dimethylbenzyl (xylyl) substituent. researchgate.net These substituted ferrocene diamines can act as monoanionic and neutral pro-ligands for various metal centers. researchgate.net For example, a scandium dimethylbenzyl complex supported by a ferrocene diamide (B1670390) ligand has been synthesized and characterized. researchgate.net These ferrocene derivatives with bulky 3,5-dimethylbenzyl groups exhibit interesting structural and reactive properties. researchgate.net

Precursor for Advanced Organic Reagents and Ligands

Beyond its role as a building block, this compound serves as a precursor for the synthesis of specialized reagents and ligands that are instrumental in modern organic synthesis. The reactivity of the benzylic chloride allows for its conversion into a variety of functional groups.

One significant application is in the preparation of N-heterocyclic carbene (NHC) ligands. NHCs are a class of stable carbenes that have become ubiquitous as ligands in organometallic catalysis. The synthesis of NHC precursors, typically imidazolium (B1220033) or benzimidazolium salts, often involves the N-alkylation of the corresponding heterocycle. For instance, the reaction of a benzimidazole (B57391) with this compound can be a step in the synthesis of a 1,3-bis(3,5-dimethylbenzyl)benzimidazolium salt. dergipark.org.tr These salts can then be deprotonated to generate the free NHC, which can be complexed to various transition metals, such as palladium or silver, to form catalytically active species for cross-coupling reactions and other transformations. dergipark.org.trbohrium.com

Role in Multicomponent and Cascade Reaction Sequences

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the formation of complex molecules from three or more starting materials in a single pot, offering high atom economy and efficiency. rug.nlfrontiersin.org Cascade reactions, also known as domino or tandem reactions, involve a sequence of intramolecular or intermolecular transformations where the product of one step is the substrate for the next.

While direct participation of this compound in the initial step of a well-established MCR might be less common, its derivatives can be key components. For example, an amine or aldehyde derived from this compound could be a substrate in a Mannich or Ugi reaction. beilstein-journals.org More significantly, the functional group introduced by this compound can be designed to participate in subsequent cascade sequences. For instance, a molecule containing a 3,5-dimethylbenzyl ether or amine could undergo a series of reactions, such as a cyclization followed by an aromatization, to construct complex heterocyclic systems. frontiersin.org The steric and electronic nature of the 3,5-dimethylbenzyl group can influence the stereochemical outcome and reactivity in these sequential transformations.

Computational and Theoretical Studies on 3,5 Dimethylbenzyl Chloride

Electronic Structure and Molecular Geometry Investigations

The foundational step in the computational analysis of 3,5-dimethylbenzyl chloride involves determining its most stable three-dimensional shape and the distribution of electrons within the molecule. These investigations are critical as the geometry and electronic configuration dictate the molecule's physical properties and chemical reactivity.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. For this compound, DFT methods, particularly using hybrid functionals like B3LYP combined with basis sets such as 6-311G(d,p), are employed to perform geometry optimization. This process systematically alters the molecule's geometry to find the lowest energy conformation, corresponding to its most stable structure.

The optimization yields precise data on bond lengths, bond angles, and dihedral angles. For instance, calculations would define the C-Cl bond length of the chloromethyl group, the C-C bond lengths within the aromatic ring, and the spatial orientation of the two methyl groups relative to the benzyl (B1604629) moiety. These optimized structural parameters are fundamental for further calculations.

Table 1: Illustrative Optimized Geometrical Parameters for this compound using DFT (Note: The following data are representative examples of what a DFT calculation would yield and are based on typical values for similar structures.)

ParameterAtoms InvolvedCalculated Value
Bond LengthC(benzyl)-Cl~1.83 Å
Bond LengthC(ring)-C(benzyl)~1.51 Å
Bond LengthC(ring)-C(methyl)~1.52 Å
Bond AngleC(ring)-C(benzyl)-Cl~111.5°
Dihedral AngleC(ring)-C(ring)-C(benzyl)-Cl~90.0°

Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely on first principles without using experimental data for parametrization. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory provide a higher level of accuracy compared to DFT for certain properties, albeit at a greater computational cost.

These methods are particularly valuable for studying the ground state of this compound and key reaction intermediates, such as the 3,5-dimethylbenzyl carbocation that would form upon heterolytic cleavage of the C-Cl bond. researchgate.net Calculations on this carbocation intermediate would reveal its geometry and stability, which are crucial for understanding potential SN1 reaction pathways. Comparing the energies of the ground state molecule and its potential intermediates provides insight into reaction thermodynamics.

Reaction Mechanism Elucidation via Quantum Mechanical Calculations

Quantum mechanical calculations are indispensable for mapping the potential energy surface of a chemical reaction, thereby elucidating its mechanism. For this compound, a primary reaction of interest is nucleophilic substitution, where the chloride is replaced by a nucleophile.

Computational studies can model the entire reaction coordinate for both SN1 (stepwise) and SN2 (concerted) mechanisms. researchgate.net This involves locating the transition state (TS)—the highest energy point along the reaction pathway. By calculating the energy of the reactants, transition state, and products, the activation energy (energy barrier) for the reaction can be determined. A lower activation energy implies a faster reaction rate. For example, in an SN2 reaction, the calculations would model the approach of a nucleophile to the benzylic carbon and the simultaneous departure of the chloride ion, providing the geometry and energy of this five-coordinate transition state.

Prediction of Chemical Reactivity and Selectivity Parameters

Theoretical calculations can predict the reactivity of this compound by analyzing its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). According to FMO theory, the HOMO is the site of electrophilic attack, while the LUMO is the site of nucleophilic attack.

The energy of the HOMO (EHOMO) is related to the molecule's ability to donate electrons, while the energy of the LUMO (ELUMO) relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a key indicator of chemical reactivity; a smaller gap generally signifies higher reactivity. mdpi.com From these orbital energies, several global reactivity descriptors can be calculated:

Chemical Potential (μ): μ ≈ (EHOMO + ELUMO) / 2

Global Hardness (η): η ≈ (ELUMO - EHOMO) / 2

Electrophilicity Index (ω): ω = μ² / (2η)

These parameters provide a quantitative measure of the molecule's stability and electrophilic character, helping to predict how it will behave in different chemical environments. mdpi.com

Table 2: Illustrative Reactivity Parameters for this compound (Note: These values are representative examples derived from typical DFT calculations for similar aromatic compounds.)

ParameterTypical Calculated Value (eV)Interpretation
EHOMO-6.5Energy of the highest occupied molecular orbital
ELUMO-0.8Energy of the lowest unoccupied molecular orbital
HOMO-LUMO Gap (ΔE)5.7Indicator of chemical stability
Chemical Potential (μ)-3.65Escaping tendency of electrons
Global Hardness (η)2.85Resistance to change in electron distribution

Spectroscopic Property Prediction and Experimental Validation

Computational methods can predict various spectroscopic properties of this compound, which can then be compared with experimental data for validation.

Vibrational Spectroscopy (IR and Raman): DFT calculations can compute the vibrational frequencies of the molecule. These frequencies correspond to specific molecular motions (stretching, bending, etc.) and can be directly compared to peaks in experimental Infrared (IR) and Raman spectra. Calculated frequencies are often systematically higher than experimental ones due to the harmonic oscillator approximation, so they are typically multiplied by a scaling factor (e.g., ~0.96) for better agreement. This allows for the confident assignment of experimental spectral bands to specific molecular vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical methods can also predict NMR chemical shifts (¹H and ¹³C). This is achieved by calculating the magnetic shielding tensor for each nucleus in the molecule's optimized geometry. Comparing the calculated chemical shifts with experimental NMR spectra is a powerful method for structure confirmation.

This synergy between computational prediction and experimental measurement provides a robust framework for confirming the structure and understanding the detailed molecular properties of this compound.

Advanced Analytical Characterization in 3,5 Dimethylbenzyl Chloride Research

High-Resolution Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are indispensable for elucidating the precise molecular structure of 3,5-Dimethylbenzyl chloride. By probing the interactions of the molecule with electromagnetic radiation, these techniques provide detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. It relies on the magnetic properties of atomic nuclei, providing information about the chemical environment, connectivity, and spatial relationships of atoms.

¹H and ¹³C NMR: One-dimensional ¹H (proton) and ¹³C NMR spectra provide fundamental information about the structure of this compound. The ¹H NMR spectrum reveals the number of different types of protons, their electronic environment, and their proximity to other protons. The ¹³C NMR spectrum provides analogous information for the carbon atoms.

Due to the molecular symmetry of this compound, a simplified set of signals is expected. The aromatic region of the ¹H NMR spectrum is anticipated to show two signals: one for the two equivalent protons at positions 2 and 6, and another for the single proton at position 4. The methylene (B1212753) (-CH₂Cl) and methyl (-CH₃) groups will each produce a distinct singlet. Similarly, the ¹³C NMR spectrum will show distinct signals for the methyl, methylene, and the four unique aromatic carbons. While specific experimental data is not widely published, predicted chemical shifts provide a reliable reference for structural confirmation.

Table 1: Predicted NMR Chemical Shifts (δ) for this compound in CDCl₃
TechniqueAssignmentPredicted Chemical Shift (ppm)Expected Multiplicity
¹H NMRAr-H (C2, C6)~7.0Singlet (s)
Ar-H (C4)~6.9Singlet (s)
-CH₂Cl~4.5Singlet (s)
-CH₃~2.3Singlet (s)
¹³C NMRAr-C (C1)~137Quaternary (C)
Ar-C (C3, C5)~138Quaternary (C)
Ar-C (C4)~129Methine (CH)
Ar-C (C2, C6)~127Methine (CH)
-CH₂Cl~46Methylene (CH₂)
-CH₃~21Methyl (CH₃)

2D ROESY NMR: Two-dimensional Rotating frame Overhauser Effect SpectroscopY (ROESY) is a powerful experiment for determining spatial proximities between protons, particularly in molecules where the standard Nuclear Overhauser Effect (NOE) is close to zero (typically for molecules with a molecular weight around 1000 Da). lookchem.com For a small molecule like this compound, a standard NOESY experiment is generally sufficient to observe these through-space correlations. kemiworks.netchemspider.com However, a ROESY experiment can also be used and will always show positive correlation peaks, regardless of molecular size. lookchem.com In the context of this compound, a ROESY spectrum would be used to definitively confirm the structure by showing cross-peaks between the protons of the chloromethyl group (-CH₂) and the adjacent aromatic protons at the C2 and C6 positions, confirming their close spatial relationship.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. The specific frequencies of absorbed radiation correspond to particular functional groups, making IR spectroscopy an excellent tool for identifying the types of bonds present in a molecule.

Table 2: Expected Characteristic Infrared Absorption Bands for this compound
Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)
C-H Stretch (Aromatic)Ar-H3100 - 3000
C-H Stretch (Aliphatic)-CH₃, -CH₂3000 - 2850
C=C Stretch (Aromatic)Aromatic Ring1600 and 1475
C-H Bend (out-of-plane)Substituted Benzene (B151609)900 - 675
C-Cl Stretch-CH₂Cl800 - 600

High-Resolution Mass Spectrometry (HRMS): HRMS is a technique that measures the mass-to-charge ratio (m/z) of ions with extremely high accuracy. This precision allows for the determination of a molecule's elemental formula. For this compound (C₉H₁₁Cl), HRMS can distinguish its molecular ion from other ions with the same nominal mass but different elemental compositions. The theoretical monoisotopic mass of this compound is 154.054928 Da. bldpharm.com An HRMS measurement yielding a mass very close to this value provides strong evidence for the C₉H₁₁Cl formula, confirming the compound's identity.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF): MALDI-TOF is a soft ionization technique primarily used for the analysis of large, non-volatile, and fragile molecules such as proteins, peptides, and polymers. guidechem.com The sample is co-crystallized with a matrix, which absorbs laser energy and facilitates the gentle ionization and vaporization of the analyte. While a powerful tool for macromolecules, MALDI-TOF is generally not the preferred method for analyzing small, volatile molecules like this compound. The low mass region of the spectrum is often obscured by signals from the matrix itself, and finding an appropriate matrix can be challenging, making other ionization methods like electron ionization (EI) more suitable for this compound.

Chromatographic Separations for Purity Assessment and Mixture Analysis

Chromatography is a set of laboratory techniques for the separation of mixtures. It is fundamental for assessing the purity of this compound and for analyzing its presence in complex reaction mixtures.

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify each component in a mixture. For a moderately polar compound like this compound, a reversed-phase HPLC method is highly effective. In this mode, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a more polar solvent mixture.

A typical HPLC method for purity analysis would involve injecting the sample onto a C18 column and eluting with a mobile phase such as a gradient of water and acetonitrile (B52724). Detection is commonly achieved using a UV detector, as the benzene ring in the molecule absorbs UV light. By comparing the retention time to that of a known standard and integrating the peak area, the identity and purity of the compound can be determined.

Table 3: Representative HPLC Method for Purity Analysis of this compound
ParameterCondition
Stationary Phase (Column)C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile PhaseAcetonitrile / Water Gradient
Flow Rate1.0 mL/min
Column Temperature25 °C
DetectionUV at 220 nm
Injection Volume10 µL

Note: This is a representative method based on the analysis of similar compounds like benzyl (B1604629) chloride. Method parameters may require optimization.

Gas Chromatography (GC) is another premier technique for separating and analyzing volatile compounds. It is particularly well-suited for the purity assessment of this compound due to its volatility. In GC, a sample is vaporized and injected onto the head of a chromatographic column. Elution occurs as a carrier gas (mobile phase) flows through the column.

A common method for analyzing benzyl chlorides involves a capillary column with a non-polar stationary phase, such as a DB-5MS. A temperature program is used to ensure efficient separation of the target compound from any impurities or byproducts. A Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds, while a Mass Spectrometer (MS) detector can be used for definitive identification of the separated components based on their mass spectra.

Table 4: Representative GC Method for Purity Analysis of this compound
ParameterCondition
Stationary Phase (Column)DB-5MS (or similar 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm i.d., 0.25 µm film
Carrier GasHelium at ~1-2 mL/min
Injector Temperature250 °C
Oven ProgramInitial 100 °C, ramp at 10 °C/min to 280 °C, hold for 5 min
DetectorFlame Ionization Detector (FID) or Mass Spectrometer (MS)
Detector Temperature280 °C

Note: This is a representative method based on the analysis of benzyl chloride. Method parameters may require optimization.

Advanced Physical and Electrochemical Characterization

The physical and electrochemical properties of this compound are crucial for understanding its reactivity and potential applications. Techniques such as Electron Paramagnetic Resonance (EPR) and Cyclic Voltammetry (CV) are pivotal in characterizing radical intermediates and redox behavior, respectively.

Electron Paramagnetic Resonance (EPR) for Radical Species Analysis

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for the detection and characterization of molecules with unpaired electrons, such as radical species. In the context of this compound research, EPR can be employed to study the formation and structure of the 3,5-dimethylbenzyl radical. This radical could be generated through various means, such as photolysis or reaction with a radical initiator.

Analysis of this hyperfine structure allows for the determination of hyperfine coupling constants (a), which are proportional to the spin density at the interacting nucleus. These constants provide a detailed map of the unpaired electron's delocalization across the molecule. For a hypothetical 3,5-dimethylbenzyl radical, one would expect to observe couplings to the two benzylic protons, the two meta-protons, and the six methyl protons. The magnitude of these coupling constants would reveal the extent of spin delocalization onto the aromatic ring and the methyl groups.

Table 1: Hypothetical EPR Hyperfine Coupling Constants for the 3,5-Dimethylbenzyl Radical

Interacting ProtonsNumber of ProtonsExpected Hyperfine Coupling Constant (Gauss)
Benzylic (α-CH₂)2Large
Aromatic (meta-H)2Intermediate
Aromatic (para-H)1Small
Methyl (CH₃)6Small

Note: The exact values would need to be determined experimentally.

The g-value, another important parameter obtained from an EPR spectrum, is characteristic of the radical's electronic environment. For most organic radicals, the g-value is close to that of a free electron (approximately 2.0023). Deviations from this value can provide information about the presence of heteroatoms and the extent of spin-orbit coupling.

Cyclic Voltammetry for Redox Behavior Studies

Cyclic Voltammetry (CV) is an electrochemical technique used to probe the redox behavior of a compound. It provides information on the potentials at which oxidation and reduction events occur, as well as the stability of the resulting species. For this compound, CV can be used to study the energetics of electron transfer processes, such as the reduction of the carbon-chlorine bond.

While specific CV studies on this compound are not prevalent, the electrochemical behavior of substituted benzyl chlorides has been investigated. For example, the reduction of benzyl chloride and its derivatives typically proceeds via a dissociative electron transfer mechanism, where the initial electron transfer leads to the cleavage of the C-Cl bond and the formation of a benzyl radical and a chloride ion. This process is generally irreversible, as indicated by the absence of an anodic peak corresponding to the re-oxidation of the radical species on the reverse scan.

The reduction potential is sensitive to the nature and position of substituents on the aromatic ring. Electron-donating groups, such as the two methyl groups in this compound, are expected to make the reduction more difficult (i.e., occur at a more negative potential) compared to unsubstituted benzyl chloride. This is due to the increased electron density on the aromatic ring, which destabilizes the incoming electron.

A hypothetical cyclic voltammogram for the reduction of this compound would likely show an irreversible reduction peak. The peak potential (Ep) would be influenced by factors such as the solvent, supporting electrolyte, and scan rate.

Table 2: Expected Cyclic Voltammetry Parameters for the Reduction of this compound

ParameterExpected Value/Observation
Cathodic Peak Potential (Epc)Negative potential, influenced by substituents
Anodic Peak Potential (Epa)Likely absent due to irreversibility
Peak Current (ipc)Proportional to the concentration and square root of the scan rate
MechanismDissociative Electron Transfer

Kinetic Analysis Techniques (e.g., UV-Vis Spectrophotometry for Reaction Rate Studies)

Understanding the rate at which this compound participates in chemical reactions is fundamental to controlling its reactivity. UV-Vis spectrophotometry is a widely used technique for monitoring reaction kinetics by observing changes in the absorbance of a solution over time.

This method is applicable to reactions where either a reactant or a product absorbs light in the UV-Vis region and has a distinct absorption spectrum. For reactions involving this compound, such as solvolysis or nucleophilic substitution, the progress of the reaction can be followed by monitoring the disappearance of the reactant or the appearance of the product. The aromatic nature of this compound results in characteristic UV absorption bands.

For example, in a solvolysis reaction in a solvent like aqueous acetonitrile, the C-Cl bond is cleaved to form a benzylic carbocation intermediate, which then reacts with water to form 3,5-dimethylbenzyl alcohol. The UV spectrum of the alcohol product will differ from that of the chloride reactant, allowing for the reaction to be monitored.

By measuring the change in absorbance at a specific wavelength over time, the concentration of the reactant or product can be determined using the Beer-Lambert Law (A = εbc). Plotting concentration versus time allows for the determination of the reaction order and the rate constant (k). For many nucleophilic substitution reactions of benzyl chlorides, the kinetics are found to be first-order with respect to the substrate. nih.gov

A study on the solvolysis of various ring-substituted benzyl chlorides in 20% acetonitrile in water demonstrated the use of UV-Vis spectroscopy to determine first-order rate constants. nih.gov The rate of these reactions is highly dependent on the electronic effects of the substituents. Electron-donating groups, like the methyl groups in this compound, are known to stabilize the carbocation intermediate, thereby increasing the rate of solvolysis compared to unsubstituted benzyl chloride.

Table 3: Representative First-Order Rate Constants for the Solvolysis of Substituted Benzyl Chlorides in 20% Acetonitrile/Water at 25°C

CompoundRate Constant (k, s⁻¹)
4-Methoxybenzyl chloride2.2
4-Methylbenzyl chloride1.8 x 10⁻³
Benzyl chloride4.2 x 10⁻⁵
4-Chlorobenzyl chloride1.1 x 10⁻⁶
3,4-Dinitrobenzyl chloride1.1 x 10⁻⁸

Source: Data adapted from a study on the solvolysis of ring-substituted benzyl chlorides. nih.gov The rate constant for this compound would be expected to be in a similar range to or slightly higher than that of 4-methylbenzyl chloride due to the presence of two electron-donating methyl groups.

By performing kinetic runs at different temperatures, the activation parameters of the reaction, such as the activation energy (Ea), can be determined from an Arrhenius plot (ln(k) vs. 1/T). This provides further insight into the reaction mechanism and the energy barrier that must be overcome for the reaction to occur.

Sustainability and Green Chemistry Aspects in 3,5 Dimethylbenzyl Chloride Synthesis and Reactions

Exploration of Catalyst-Free and Additive-Free Reaction Conditions

The ideal chemical synthesis often involves minimizing the number of reagents to reduce waste and simplify purification. Catalyst-free and additive-free conditions represent a significant step towards achieving this goal.

For the synthesis of related benzyl (B1604629) halides, several methods can proceed without a traditional metal or chemical catalyst. One common industrial method is the photochlorination of toluene (B28343) and its derivatives. rccostello.comyoutube.com This process uses ultraviolet (UV) light to initiate a free-radical chain reaction between the alkylbenzene and chlorine gas. youtube.com While this method is catalyst-free, it can lack selectivity, potentially leading to the formation of benzal chloride and benzotrichloride (B165768) derivatives alongside the desired benzyl chloride. rccostello.comprepchem.com

Another approach for synthesizing benzyl chlorides is the reaction of the corresponding benzyl alcohol with hydrochloric acid. sciencemadness.org This substitution reaction can often be performed without the need for additional catalysts, particularly with concentrated acid, with water being the primary byproduct.

In the context of producing structurally similar compounds, such as 3,5-dimethylbenzoyl chloride, catalyst-free methods have also been developed. One patented process describes the reaction of 3,5-dimethylbenzoic acid with thionyl chloride in a staged, temperature-controlled reaction without any additional catalyst. google.com This method achieves high purity and yield by carefully controlling the reaction conditions, demonstrating that precise process control can eliminate the need for catalytic additives. google.com The process involves an initial insulation reaction at a lower temperature, followed by a gradual temperature increase, and a final reflux period to drive the reaction to completion. google.com

These examples from related syntheses indicate the potential for developing catalyst-free routes for 3,5-dimethylbenzyl chloride, likely through the direct chlorination of 3,5-dimethyltoluene under UV irradiation or the reaction of 3,5-dimethylbenzyl alcohol with a chlorinating agent under optimized, additive-free conditions.

Application of Micellar and Phase-Transfer Catalysis in Related Benzyl Halide Synthesis

Micellar and phase-transfer catalysis are powerful green chemistry tools that facilitate reactions between immiscible reactants, often allowing the use of water as a solvent and reducing the need for volatile organic compounds (VOCs).

Micellar Catalysis Micellar catalysis utilizes surfactants in water, which, above a certain concentration, form spherical aggregates called micelles. acs.org These micelles possess a hydrophobic core that can act as a nanoreactor, solubilizing organic reactants and increasing their local concentration, thereby accelerating reaction rates. acs.orgacsgcipr.org This technique aligns with green chemistry principles by significantly reducing or eliminating the need for organic solvents, allowing for reactions to be run under mild, often ambient, temperature conditions. acsgcipr.org

Recent advancements have led to the development of "designer" surfactants that are highly effective for specific organic transformations, including cross-coupling reactions. acs.orgrsc.org For instance, palladium-catalyzed cross-coupling reactions involving water-sensitive acid chlorides have been successfully performed in aqueous micellar systems. acs.org While one study noted that micellar catalysis did not enhance the rate of a specific zinc-mediated cross-coupling between a benzyl halide and an aryl halide, the technology has shown broad applicability in many other areas of synthesis. nih.gov The potential to apply this technology to reactions of this compound could lead to significantly greener downstream derivatization processes.

Phase-Transfer Catalysis (PTC) Phase-transfer catalysis is a well-established and highly effective technique for reactions involving a water-soluble nucleophile and a water-insoluble organic substrate, such as a benzyl halide. crdeepjournal.org The PTC catalyst, typically a quaternary ammonium (B1175870) salt, transports the nucleophile from the aqueous phase into the organic phase where the reaction occurs. phasetransfer.com

Benzyl chloride and its derivatives are considered excellent substrates for PTC-mediated nucleophilic substitution reactions, which proceed cleanly and rapidly to give high yields. phasetransfer.com This methodology has several green advantages:

It allows the use of inexpensive and safe inorganic bases and nucleophiles in an aqueous solution.

It often eliminates the need for expensive, anhydrous, and polar aprotic solvents.

Reaction conditions are typically mild, reducing energy consumption. google.com

PTC has been successfully applied to the synthesis of benzyl esters from benzyl halides and carboxylate salts, with conversion rates exceeding 99%. google.com The technology is also used for C-alkylation, N-alkylation, and cyanation of benzyl chloride derivatives. crdeepjournal.orgphasetransfer.com For example, the synthesis of benzyl acetate (B1210297) from benzyl chloride and sodium acetate is effectively achieved using benzyltributylammonium chloride as the catalyst. tandfonline.com Given this broad utility, PTC represents a robust and green platform for a wide variety of transformations involving this compound.

Process Intensification and Energy Efficiency in Synthetic Routes

Process intensification (PI) aims to develop smaller, safer, and more energy-efficient manufacturing processes. rccostello.com For the synthesis and reactions of benzyl chlorides, PI can be achieved through technologies like continuous flow reactors and microwave-assisted synthesis.

Continuous Flow Processes The industrial production of benzyl chloride via photochlorination of toluene can be significantly intensified. Using a continuous process in a specialized high-shear reactor, the gas-liquid contact between chlorine and toluene is maximized, leading to a very fast reaction in a small reactor volume. rccostello.com This approach offers numerous benefits over traditional batch processing, including reduced energy use, a smaller plant footprint, decreased capital expenditure, and improved safety. rccostello.com A similar patented technology utilizes a continuous photochlorination process within a tower, where the aromatic hydrocarbon flows as a liquid film, reacting efficiently with chlorine gas to produce benzyl chloride with high purity and yield, making it suitable for industrial-scale production. wipo.int

Microwave-Assisted Organic Synthesis (MAOS) Microwave irradiation has emerged as a key technology for accelerating organic reactions, often leading to dramatic reductions in reaction times and improved yields. sci-hub.seat.ua This "non-classical" heating method efficiently couples with polar and ionic molecules, leading to rapid and uniform heating of the reaction mixture. sci-hub.se

For downstream reactions of benzyl halides, MAOS offers significant advantages in energy efficiency and throughput. For example, the hydrolysis of benzyl chloride to benzyl alcohol, which takes approximately 35 minutes under conventional heating, can be completed in just 3 minutes with a 97% yield using microwave heating. scholarsresearchlibrary.comijnrd.orgrasayanjournal.co.in This drastic reduction in reaction time translates directly to substantial energy savings. MAOS is also highly effective for other transformations, such as the synthesis of N-alkyl phthalimides from alkyl halides. rasayanjournal.co.in The combination of microwave technology with solvent-free conditions further enhances its green credentials by minimizing waste. sci-hub.se

Table 1: Comparison of Conventional vs. Microwave-Assisted Hydrolysis of Benzyl Chloride
ParameterConventional HeatingMicrowave-Assisted SynthesisReference
Reaction Time~35 minutes3 minutes scholarsresearchlibrary.comijnrd.org
Yield of Benzyl AlcoholNot specified97% scholarsresearchlibrary.comijnrd.org

Solvent System Optimization for Reduced Environmental Impact

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Traditional syntheses often rely on volatile, flammable, and toxic organic solvents. Modern green chemistry seeks to replace these with safer and more sustainable alternatives.

"On-Water" Synthesis Performing reactions in water is highly desirable from a green chemistry perspective. Recently, methodologies have been developed to conduct traditionally non-aqueous reactions, like the Friedel-Crafts benzylation, "on-water." One study demonstrated that the benzylation of various arenes with benzyl chloride can be catalyzed by a resorcinarene (B1253557) macrocycle under on-water conditions. nih.gov In this system, the hydrophobic effect is believed to enhance the interaction between the catalyst and benzyl chloride, promoting the reaction without the need for a hazardous Lewis acid or organic solvent. nih.gov This method was even successfully applied to the gram-scale synthesis of diphenylmethane (B89790). nih.gov

Deep Eutectic Solvents (DES) Deep eutectic solvents are a class of ionic fluids that are often biodegradable, have low toxicity, and are easy to prepare. A novel synthetic route for Friedel-Crafts benzylation utilizes a DES composed of 3FeCl₃·6H₂O and glycine, which acts as both the reaction medium and the promoter. chemrxiv.org This system effectively mediates the benzylation of various arenes with benzylating agents, including benzyl chlorides. A key advantage is the reusability of the Fe(III)-based DES, which could be recycled for a minimum of 20 consecutive cycles without a significant loss in product yield, drastically reducing waste. chemrxiv.org

Solvent-Free Conditions The ultimate green approach to solvents is to eliminate them entirely. Solvent-free, or neat, reaction conditions reduce waste, simplify purification, and can lower energy costs associated with solvent removal. Friedel-Crafts benzylation of arenes with benzyl bromide has been achieved under solvent-free conditions using a solid acid catalyst (K₂FeZrP₃O₁₂), resulting in high yields. researchgate.net Furthermore, microwave-assisted synthesis is often performed under solvent-free conditions, combining the benefits of rapid, efficient heating with the elimination of solvent waste. sci-hub.se

Table 2: Green Solvent Systems for Reactions of Benzyl Halides
Solvent SystemDescriptionKey AdvantagesExample ReactionReference
On-WaterReaction is performed in water with a catalyst that functions at the organic-water interface.Eliminates organic solvents; utilizes the hydrophobic effect; mild conditions.Friedel-Crafts Benzylation nih.gov
Deep Eutectic Solvents (DES)A mixture of a Lewis acid and a hydrogen bond donor that forms a liquid with a low melting point.Acts as both solvent and catalyst; highly recyclable; often biodegradable.Friedel-Crafts Benzylation chemrxiv.org
Solvent-Free (Neat)Reactants are mixed directly without any solvent, often with a solid catalyst or under microwave irradiation.Eliminates solvent waste completely; simplifies purification; reduces energy for solvent removal.Friedel-Crafts Benzylation researchgate.net

Derivatives and Advanced Functionalization of the 3,5 Dimethylbenzyl Moiety

Synthesis of Benzyl (B1604629) Azide (B81097) Derivatives

The conversion of benzyl halides to benzyl azides is a fundamental transformation that opens pathways to a wide range of functionalizations, most notably cycloaddition reactions. The synthesis of 3,5-dimethylbenzyl azide is efficiently achieved through a nucleophilic substitution reaction where the chloride or bromide is displaced by an azide anion.

A common and effective method involves reacting 3,5-dimethylbenzyl bromide with sodium azide (NaN₃). rsc.org The reaction is typically carried out in a solvent system like acetone (B3395972) and water, proceeding overnight to afford the desired azide in high yield. rsc.org This synthetic approach is broadly applicable to various substituted benzyl halides. chemspider.comrsc.org Alternative solvent systems such as dimethylformamide (DMF)/water or dimethyl sulfoxide (B87167) (DMSO) can also be employed for this transformation. chemspider.comyoutube.com The resulting 3,5-dimethylbenzyl azide is a stable, colorless oil that serves as a key intermediate for synthesizing nitrogen-containing heterocycles. rsc.org

The general reaction scheme is as follows:

3,5-Dimethylbenzyl-X + NaN₃ → 3,5-Dimethylbenzyl-N₃ + NaX (where X = Cl, Br)

Detailed findings from a representative synthesis are presented in the table below.

Table 1. Synthesis of 3,5-Dimethylbenzyl Azide. rsc.org
ReactantReagentSolventProductYieldAppearance
3,5-Dimethylbenzyl bromideSodium azide (NaN₃)Acetone/Water3,5-Dimethylbenzyl azide90%Colorless oil

Incorporation into Complex Heterocyclic Systems

The 3,5-dimethylbenzyl moiety can be incorporated into a variety of complex heterocyclic systems, which form the core of many pharmaceutically and materially significant compounds. The azide derivative is a particularly useful precursor for this purpose.

Triazoles: 1,2,3-triazoles are readily synthesized from 3,5-dimethylbenzyl azide via azide-alkyne cycloaddition reactions, often referred to as "click chemistry". rsc.org This reaction can be catalyzed by copper(I) to yield 1,4-disubstituted triazoles or by ruthenium(II) to regioselectively produce 1,5-disubstituted triazoles. orgsyn.orgnih.gov This catalytic control allows for the precise installation of the 3,5-dimethylbenzyl group at a specific position within the triazole ring, which is crucial for tuning the properties of the final molecule. orgsyn.org Photocatalytic methods have also been developed for these cycloaddition reactions. rsc.org

Uracil (B121893) Derivatives: The 3,5-dimethylbenzyl group has been successfully incorporated into the uracil scaffold, a key component of nucleic acids. In one study, 3-(3,5-dimethylbenzyl)uracil (B1244923) derivatives were synthesized as part of research into novel anti-HIV agents. researchgate.net The synthesis involved the N-alkylation of a uracil precursor with a 3,5-dimethylbenzyl halide. researchgate.net This demonstrates the utility of the moiety in creating complex molecules with potential biological activity.

Pyrazoles and Pyridinones: The 3,5-dimethylbenzyl group can also be introduced into other important heterocyclic systems such as pyrazoles and pyridinones. The general synthesis of 3,5-disubstituted pyrazoles often involves the reaction of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound. scribd.comsemanticscholar.org By using a hydrazine functionalized with the 3,5-dimethylbenzyl group, this moiety can be incorporated into the pyrazole (B372694) core. Similarly, N-alkylation of pre-formed 3-cyano-2-pyridone rings with 3,5-dimethylbenzyl chloride is a viable strategy for integrating the group into this class of heterocycles, which are known for their applications as fluorescent materials and agrochemicals. sciforum.netmdpi.com

Table 2. Heterocyclic Systems Incorporating the 3,5-Dimethylbenzyl Moiety.
Heterocyclic SystemKey Synthetic StrategyPrecursorReference
1,2,3-TriazoleAzide-Alkyne Cycloaddition (Click Chemistry)3,5-Dimethylbenzyl azide rsc.orgorgsyn.org
UracilN-Alkylation3,5-Dimethylbenzyl halide researchgate.net
PyrazoleCondensation with 1,3-dicarbonyls3,5-Dimethylbenzyl-hydrazine (proposed) semanticscholar.org
2-PyridoneN-AlkylationThis compound sciforum.netmdpi.com

Development of Functionalized Scaffolds Containing the 3,5-Dimethylbenzyl Group

In medicinal chemistry and materials science, a "scaffold" refers to a core molecular structure that can be systematically modified to create a library of compounds with diverse functionalities. nih.gov The 3,5-dimethylbenzyl group is a valuable component in the design of such scaffolds, providing significant steric bulk and lipophilicity that can influence molecular interactions and physicochemical properties.

For example, the 1-benzyl-3-(3,5-dimethylbenzyl)uracil framework has been utilized as a scaffold for developing anti-HIV agents. researchgate.net By keeping the core structure constant and introducing different functional groups at other positions (e.g., an amino or azido (B1232118) group at the C6 position), researchers were able to investigate structure-activity relationships and identify compounds with high potency and selectivity. researchgate.net

Similarly, 3-cyano-2-pyridone derivatives are recognized as privileged scaffolds in the development of fluorescent probes and insecticides. sciforum.netmdpi.com The incorporation of the 3,5-dimethylbenzyl group onto the pyridone nitrogen can be used to generate novel scaffolds. Further modifications on the pyridone ring can then be performed to fine-tune the electronic and steric properties for specific applications. The lipophilic nature of the 3,5-dimethylbenzyl group can be particularly advantageous in modulating the interaction of these molecules with biological membranes or other hydrophobic environments.

Regioselective and Stereoselective Transformations Involving the 3,5-Dimethylbenzyl Moiety

Controlling the regio- and stereochemistry of reactions is paramount in modern organic synthesis. The 3,5-dimethylbenzyl moiety can play a crucial role in directing the outcome of such transformations.

A prominent example of a regioselective transformation is the synthesis of 1,2,3-triazoles from 3,5-dimethylbenzyl azide. orgsyn.orgnih.gov The choice of metal catalyst dictates the point of attachment for the alkyne substituent.

Copper(I) catalysis (CuAAC) directs the reaction to form the 1,4-disubstituted triazole isomer.

Ruthenium(II) catalysis (RuAAC) selectively yields the 1,5-disubstituted triazole isomer. orgsyn.org

This catalytic control over the regioselectivity of the cycloaddition is a powerful tool for creating structurally precise molecules containing the 3,5-dimethylbenzyl group.

Furthermore, transformations of the related 3,5-dimethylbenzyl alcohol can also proceed with high selectivity. The oligomerization of 3,5-dimethylbenzyl alcohol, promoted by montmorillonite (B579905) clay, leads to the regioselective formation of 1,3,5,7-tetramethylanthracene and related polycyclic aromatic compounds. nih.govresearchgate.net This reaction involves a sequence of C-O bond activation and C-C bond formation steps that are directed by the substitution pattern of the starting material to yield specific, complex aromatic structures. nih.gov

While examples of stereoselective transformations directly involving the prochiral faces of the 3,5-dimethylbenzyl group are less commonly reported in the literature, the principles of asymmetric synthesis could be applied to derivatives. For instance, asymmetric reduction of a ketone attached to the benzyl group or asymmetric alkylation at the benzylic position could introduce a chiral center, with the steric bulk of the dimethyl-substituted ring potentially influencing the stereochemical outcome.

Q & A

Basic: What are the standard synthetic routes for 3,5-Dimethylbenzyl chloride, and how can reaction conditions be optimized for academic-scale production?

Answer:
The synthesis typically involves Friedel-Crafts alkylation or halogenation of 3,5-dimethylbenzyl alcohol derivatives. For example, 3,5-Dimethylbenzoyl chloride can be synthesized via chlorination of 3,5-dimethylbenzoic acid using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under reflux conditions . Optimization includes controlling stoichiometric ratios (e.g., 1:1.2 molar ratio of benzoic acid to PCl₅), reaction time (2–4 hours), and solvent selection (e.g., THF for improved solubility). Yields >60% are achievable with rigorous exclusion of moisture .

Advanced: How can computational methods like QSAR models predict the bioactivity of this compound derivatives?

Answer:
Quantitative Structure-Activity Relationship (QSAR) models combined with metaheuristic algorithms (e.g., ant colony optimization) can correlate structural features (e.g., substituent electronegativity, steric bulk) with biological activity. For instance, derivatives such as 3-(3,5-dimethylbenzyl)uracil exhibit anti-HIV-1 activity, where QSAR models identify critical parameters like lipophilicity (logP) and polar surface area to optimize binding affinity . Molecular docking and DFT calculations further validate interactions with target enzymes (e.g., HIV-1 reverse transcriptase) .

Basic: What spectroscopic techniques are most effective for characterizing this compound and verifying its purity?

Answer:

  • ¹H NMR : Distinct signals for aromatic protons (δ 7.2–7.4 ppm, meta-substitution pattern) and benzylic CH₂Cl (δ 4.5–4.7 ppm) confirm structure .
  • FTIR : Peaks at 600–800 cm⁻¹ (C-Cl stretch) and 1680–1700 cm⁻¹ (carbonyl stretch for acyl chloride derivatives) .
  • GC-MS : Molecular ion peaks (e.g., m/z 154 for this compound) and fragmentation patterns ensure purity (>99% by GC analysis) .

Advanced: What strategies address discrepancies in reported reaction yields during the synthesis of this compound derivatives?

Answer:
Discrepancies often arise from side reactions (e.g., over-chlorination or hydrolysis). Mitigation strategies include:

  • Temperature Control : Maintaining reflux temperatures below 80°C to prevent decomposition .
  • Catalyst Screening : Lewis acids like AlCl₃ improve regioselectivity in electrophilic substitutions .
  • By-Product Analysis : Use HPLC or TLC to monitor intermediates (e.g., 3,5-dimethylbenzyl alcohol) and adjust reaction quenching protocols .

Basic: How do structural modifications of this compound influence its antiviral activity?

Answer:
Substituents at the benzyl position significantly impact bioactivity. For example:

  • Electron-Withdrawing Groups (e.g., -Cl, -F): Enhance metabolic stability and target binding in HIV-1 inhibitors .
  • Bulkier Alkyl Chains : Reduce cytotoxicity while maintaining potency, as seen in uracil derivatives .
  • Methoxy Groups : Improve solubility but may reduce membrane permeability .

Advanced: What chromatographic methods are recommended for analyzing this compound in complex mixtures?

Answer:

  • Reverse-Phase HPLC : Use a C18 column with acetonitrile/water (70:30 v/v) mobile phase and UV detection at 254 nm for baseline separation from by-products .
  • GC with FID : Optimal for quantifying volatile derivatives; calibrate with internal standards (e.g., n-dodecane) to minimize matrix effects .

Basic: How should this compound be stored to prevent degradation, and what analytical methods detect decomposition products?

Answer:

  • Storage : Under inert atmosphere (N₂/Ar) at –20°C in amber glass to avoid hydrolysis or photodegradation .
  • Decomposition Detection : FTIR to identify carboxylic acid formation (C=O stretch at 1700 cm⁻¹) or GC-MS to detect benzyl alcohol by-products .

Advanced: What in silico approaches predict the reactivity of this compound in nucleophilic substitution reactions?

Answer:

  • DFT Calculations : Evaluate transition states for SN2 mechanisms, focusing on leaving group (Cl⁻) stability and steric hindrance from methyl groups .
  • Molecular Dynamics Simulations : Model solvation effects (e.g., polar aprotic solvents like DMF enhance nucleophilicity) and predict regioselectivity in multi-step syntheses .

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